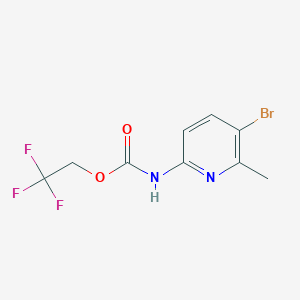

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is a carbamate derivative featuring a pyridine core substituted with bromo and methyl groups at positions 5 and 6, respectively. The carbamate group is linked to the pyridine nitrogen via a trifluoroethyl moiety. The trifluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the bromo substituent may facilitate further functionalization via cross-coupling reactions .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3N2O2/c1-5-6(10)2-3-7(14-5)15-8(16)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRRNVVPCJILIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate typically involves the reaction of 5-bromo-6-methyl-2-pyridylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining stringent quality control measures to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the trifluoroethyl group.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium-based catalysts for cross-coupling reactions), solvents (e.g., ethanol, toluene)

Oxidation and Reduction: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives

Oxidation and Reduction: Oxidized or reduced forms of the original compound

Hydrolysis: 5-bromo-6-methyl-2-pyridylamine and 2,2,2-trifluoroethanol

Scientific Research Applications

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethyl group and the bromine atom may play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Key Observations :

- Substituent Effects : The target compound’s 5-bromo and 6-methyl groups balance reactivity (bromo for cross-coupling) and steric effects (methyl for stability). In contrast, methyl carbamate derivatives (e.g., ) prioritize bulkier substituents, limiting reactivity but improving thermal stability.

- Fluorination: The trifluoroethyl group in the target compound and enhances resistance to enzymatic degradation compared to non-fluorinated analogs like . However, acetamide derivatives (e.g., ) may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capacity.

- Synthetic Utility : Bromo-substituted pyridines (target compound and ) are valuable intermediates in Suzuki-Miyaura couplings, while benzyloxy groups () enable deprotection strategies for late-stage functionalization.

Comparison of Protecting Groups :

- Benzyl carbamate (): Requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups.

- tert-Butyl carbamate (Boc) : Acid-labile, offering orthogonal deprotection but absent in the target compound.

Biological Activity

2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate (CAS: 1541684-29-0) is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

- Molecular Formula : C9H8BrF3N2O2

- Molecular Weight : 313.07 g/mol

- IUPAC Name : 2,2,2-Trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate

- Appearance : White powder

- Storage Conditions : Room temperature

The biological activity of 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate is attributed to its structural components:

- Trifluoroethyl Group : Enhances lipophilicity, facilitating cell membrane penetration.

- Bromine and Pyridinyl Groups : Potentially interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells. The anticancer mechanism may involve the inhibition of specific signaling pathways associated with cell survival and proliferation.

| Study | Findings |

|---|---|

| Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). | |

| Showed inhibition of tumor growth in xenograft models. |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines in immune cells.

Case Studies

-

Cytotoxicity in Cancer Models

- A study evaluated the effects of 2,2,2-trifluoroethyl N-(5-bromo-6-methylpyridin-2-yl)carbamate on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM across different cell lines.

Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction HeLa 20 Cell cycle arrest -

Antimicrobial Efficacy

- An investigation into the antimicrobial properties revealed effective inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.

-

In Vivo Anti-inflammatory Study

- In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.